molecular formula C9H12BrN3 B1281932 1-(3-Bromopyridin-2-yl)piperazine CAS No. 87394-56-7

1-(3-Bromopyridin-2-yl)piperazine

Cat. No. B1281932
Key on ui cas rn: 87394-56-7
M. Wt: 242.12 g/mol
InChI Key: KYMBSIUPQJYAFF-UHFFFAOYSA-N
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Patent
US07582761B2

Procedure details

A mixture of 3-bromo-2-chloropyridine (0.96 g, 5 mmol, Aldrich), piperazine (0.86 g, 10 mmol, Aldrich) and N,N-diisopropylethylamine (1 mL, 5.8 mmol, Aldrich) was heated in a microwave synthesizer for 40 min at 200° C. The reaction mixture was concentrated and the residue was purified by column chromatography on silica gel, eluting with 10% MeOH in dichloromethane to give the title compound as a white amorphous solid. MS (ESI, pos. ion) m/z: 242 (M+1).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[CH:6][CH:7]=1.[NH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.C(N(CC)C(C)C)(C)C>>[Br:1][C:2]1[C:3]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)Cl
Name
Quantity
0.86 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 10% MeOH in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=CC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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